(4-(Bromomethyl)-2-fluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Bromomethyl)-2-fluorophenyl)methanol is an organic compound with the molecular formula C8H8BrFO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bromomethyl)-2-fluorophenyl)methanol typically involves the bromination of 2-fluorotoluene followed by oxidation and reduction steps. One common method includes:
Bromination: 2-fluorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group at the 4-position.
Oxidation: The bromomethyl group is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate.
Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and efficient separation techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Bromomethyl)-2-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include (4-(azidomethyl)-2-fluorophenyl)methanol or (4-(thiocyanatomethyl)-2-fluorophenyl)methanol.
Oxidation: Products include (4-(bromomethyl)-2-fluorophenyl)ketone or (4-(bromomethyl)-2-fluorobenzoic acid).
Reduction: Products include (4-methyl-2-fluorophenyl)methanol.
Wissenschaftliche Forschungsanwendungen
(4-(Bromomethyl)-2-fluorophenyl)methanol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-(Bromomethyl)-2-fluorophenyl)methanol involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(Chloromethyl)-2-fluorophenyl)methanol
- (4-(Iodomethyl)-2-fluorophenyl)methanol
- (4-(Bromomethyl)-2-chlorophenyl)methanol
Uniqueness
(4-(Bromomethyl)-2-fluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and electronic properties. The combination of these substituents makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H8BrFO |
---|---|
Molekulargewicht |
219.05 g/mol |
IUPAC-Name |
[4-(bromomethyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C8H8BrFO/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3,11H,4-5H2 |
InChI-Schlüssel |
XKMXUGLILCJASH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CBr)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.